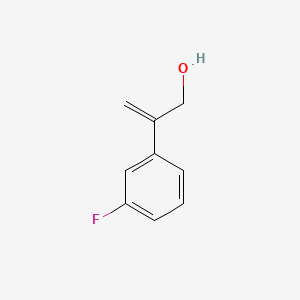

2-(3-Fluorophenyl)prop-2-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,11H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAANYUMMRCXWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90666639 | |

| Record name | 2-(3-Fluorophenyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195528-43-9 | |

| Record name | 2-(3-Fluorophenyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Fluorophenyl Prop 2 En 1 Ol and Analogous Structures

Foundational Synthetic Routes to Arylated Allylic Alcohols

Traditional methods for the synthesis of arylated allylic alcohols have laid the groundwork for more advanced and efficient strategies. These foundational routes, while sometimes lacking in atom economy or functional group tolerance, remain relevant in many synthetic contexts.

Grignard Addition Reactions to Unsaturated Aldehydes

The addition of organometallic reagents, particularly Grignard reagents, to α,β-unsaturated aldehydes is a classic and widely employed method for forming carbon-carbon bonds and generating allylic alcohols. arabjchem.org This approach involves the reaction of an arylmagnesium halide with an appropriate enal, such as acrolein or its derivatives. For the synthesis of 2-(3-Fluorophenyl)prop-2-en-1-ol, this would entail the reaction of 3-fluorophenylmagnesium bromide with acrolein.

The reactivity of Grignard reagents is exceptionally high, allowing for additions to even sterically hindered carbonyl compounds. nih.gov However, this high reactivity can sometimes lead to a lack of selectivity. nih.gov While the Felkin-Anh and chelation-control models are often used to predict the stereochemical outcome of Grignard additions, they can be unreliable for allylmagnesium reagents. nih.gov Despite these challenges, the Grignard reaction remains a powerful tool, particularly for the synthesis of complex natural products. arabjchem.org For instance, a standard Grignard addition to trans-cinnamaldehyde is a key step in the enantioselective synthesis of α-methyl carboxylic acids. nih.gov

A general procedure for a Grignard-type reaction involves the slow addition of the Grignard reagent to a solution of the aldehyde in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), typically at low temperatures to control the reaction's exothermicity. The reaction mixture is then quenched with an aqueous acid solution to protonate the resulting alkoxide and yield the desired allylic alcohol.

Chemoselective Reduction of Propargylic Alcohols

An alternative and powerful strategy for the synthesis of allylic alcohols is the chemoselective reduction of the corresponding propargylic alcohols. researchgate.net This method offers the advantage of starting with readily available alkynes and aldehydes, which can be coupled to form propargyl alcohols through methods like the Favorskii reaction. mdpi.com The subsequent selective reduction of the alkyne to a cis- or trans-alkene provides access to the desired allylic alcohol with controlled stereochemistry.

Several catalytic systems have been developed for this transformation. For example, palladium(II) acetate (B1210297) has been shown to be an efficient catalyst for the conversion of secondary propargyl alcohols to 1,3-diarylpropanone derivatives under mild basic conditions, proceeding through a redox isomerization followed by a chemoselective reduction. rsc.org Another approach involves the use of a nickel molecular catalyst, which utilizes light as a driving force and an amine as the sole hydrogen source for the reduction of propargyl carbonates to allenes. researchgate.net

The synthesis of propargyl alcohols themselves is a fundamental reaction in organic synthesis, often achieved by reacting an aldehyde with an in situ generated alkynyl lithium species. rsc.org This method is valued for its mild reaction conditions and tolerance of diverse functional groups. rsc.org

Deoxygenation and Fluorination Strategies for Allylic Alcohol Substrates

The direct manipulation of the hydroxyl group in allylic alcohols through deoxygenation and the introduction of fluorine atoms represent important synthetic transformations. Direct deoxygenation of activated allylic alcohols can be achieved using metal-free catalysis with a Brønsted acid, avoiding the need for metal catalysts and simplifying purification. rsc.org This method has been shown to be effective for aromatic allylic alcohols, with the hydrogen source being the methylene (B1212753) group of a reductant like p-methylbenzyl alcohol. rsc.org

Another approach involves the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) to promote the direct substitution of the hydroxyl group in allylic alcohols with various nucleophiles. acs.org This metal-free method works under mild conditions and is particularly effective for aromatic allylic alcohols. acs.org

For the introduction of fluorine, reagents like Selectfluor®, in combination with a phosphine (B1218219)/iodine system, can be used for the dehydroxylative fluorination of tertiary alcohols. researchgate.net While this method is noted to be more challenging for primary and secondary alcohols, it represents a significant advancement in the synthesis of fluorinated organic molecules. researchgate.net Electrochemically driven deoxygenative borylation of benzylic and allylic alcohols has also been developed, offering excellent chemoselectivity. nih.gov

Modern Catalytic Strategies for Carbon-Carbon Bond Construction and Functionalization

The development of modern catalytic systems has revolutionized the synthesis of arylated allylic alcohols, offering higher efficiency, selectivity, and functional group tolerance compared to traditional methods.

Palladium-Catalyzed Transformations of Allylic Systems

Palladium catalysis has become an indispensable tool in organic synthesis, particularly for the functionalization of allylic systems. nih.gov Palladium complexes can directly activate the C-O bond in allylic alcohols, facilitating their use as allylating agents. nih.gov This direct activation can be accelerated by using additives like titanium(IV) isopropoxide. nih.govacs.org

Palladium-catalyzed reactions allow for the direct conversion of allylic alcohols into a variety of other functional groups. For instance, a general method has been established for the palladium-catalyzed conversion of allylic alcohols into their corresponding dienes, with water as the only byproduct. rsc.org Furthermore, palladium catalysis enables the allylic silylation of allylic alcohols using disilanes under mild and neutral conditions, providing a route to regio- and stereodefined allylsilanes. acs.org

Nickel-Catalyzed Cross-Coupling in Allylic Alcohol Synthesis

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. Nickel catalysts can directly couple alkynes and methanol (B129727) to produce valuable allylic alcohols with good yields and high selectivity. nih.gov This method is notable for its atom-, step-, and redox-economy. nih.gov

Nickel-catalyzed cross-coupling reactions of allylic alcohols with aryl- or alkenylzinc reagents provide a direct route to linear cross-coupling products. organic-chemistry.org These reactions often proceed with high regioselectivity and can tolerate a wide range of functional groups. organic-chemistry.org The choice of phosphine ligands in nickel-catalyzed reactions of allylic alcohols with Grignard reagents can selectively lead to either alkylation or reduction products. acs.org For example, using Ni(dppe)Cl₂ as the catalyst favors cross-coupling with primary alkyl Grignard reagents. acs.org

Furthermore, nickel catalysis has been successfully employed in the reductive cross-coupling of allylic alcohols with alkyl tosylates, demonstrating a rare example of a cross-coupling involving the C–O bonds of two electrophiles. nih.gov This stereospecific reaction provides a range of allylation products with high levels of stereospecificity. nih.gov

Iridium-Catalyzed Asymmetric Hydrogenation of Fluorinated Olefinic Alcohols

Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful and atom-economical method for the synthesis of chiral fluorohydrins from fluorinated allylic alcohols. semanticscholar.orgrsc.orgrsc.org This technique offers a direct route to enantiomerically enriched products, which are crucial building blocks in the development of new drugs. semanticscholar.orgrsc.orgrsc.org

Researchers have developed efficient iridium complexes with chiral N,P ligands that catalyze the hydrogenation of a wide range of unfunctionalized and functionalized olefins with high enantioselectivity. nih.govdiva-portal.org These catalysts are often stable to oxygen and moisture, simplifying their handling in a laboratory setting. acs.org The reactions are typically performed under mild conditions, such as at room temperature and moderate hydrogen pressure. semanticscholar.orgrsc.orgrsc.orgacs.org

A notable advancement in this area is the use of azabicyclo thiazole-phosphine iridium complexes. semanticscholar.orgrsc.orgrsc.org These catalysts have demonstrated high efficacy in the asymmetric hydrogenation of various fluorinated allylic alcohols, including those with aromatic, aliphatic, and heterocyclic substituents. semanticscholar.orgrsc.orgrsc.org For instance, the hydrogenation of (Z)-2-fluoro-3-phenylprop-2-en-1-ol derivatives using these catalysts provides the corresponding chiral 1,2-fluorohydrins in excellent yields (95-99%) and high enantioselectivities (93-98% ee). semanticscholar.orgnih.govrsc.org

A key challenge in the hydrogenation of fluorinated olefins is the potential for defluorination. semanticscholar.orgnih.govrsc.org However, the development of optimized iridium catalysts has significantly suppressed this side reaction. semanticscholar.orgnih.govrsc.org The stereochemical outcome of the reaction is controlled by the steric interactions between the olefin and the chiral iridium catalyst. rsc.orgrsc.org A quadrant model has been proposed to explain the enantioselectivity, where the olefin coordinates to the iridium center in a preferred orientation to minimize steric hindrance. rsc.orgrsc.org

The scalability of this method has also been demonstrated, with successful gram-scale synthesis of chiral fluorohydrins, highlighting its potential for industrial applications. nih.gov

Platinum-Catalyzed Hydrosilylation of Propargylic Alcohol Precursors

Platinum-catalyzed hydrosilylation of propargylic alcohols is a highly effective and versatile method for the synthesis of E-vinyl silanes, which are valuable intermediates for producing compounds like this compound. researchgate.netrsc.orgnih.gov This reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of a propargylic alcohol. qub.ac.uk

A particularly effective catalytic system for this transformation is a combination of platinum(II) chloride (PtCl₂) and a bulky phosphine ligand such as XPhos. researchgate.netrsc.orgnih.gov This system exhibits high reactivity and selectivity, affording the desired β-regioisomer with E-alkene geometry in high yields. researchgate.netrsc.orgnih.gov The reaction is tolerant of a wide array of functional groups on both the propargylic alcohol and the silane (B1218182), making it a broadly applicable synthetic tool. researchgate.netrsc.orgnih.gov

For the synthesis of a precursor to this compound, 1-(3-fluorophenyl)prop-2-yn-1-ol (B1315986) can be reacted with a silane like dimethylphenylsilane (B1631080) in the presence of the PtCl₂/XPhos catalyst. rsc.org This reaction proceeds with excellent regioselectivity to produce the corresponding (E)-3-(dimethyl(phenyl)silyl)-1-(3-fluorophenyl)prop-2-en-1-ol. rsc.org

One of the significant advantages of this methodology is the ability to use very low catalyst loadings, with effective transformations occurring at as low as 0.01 mol% of platinum, which is economically and environmentally beneficial. researchgate.net The reaction conditions are generally mild, and the procedure is user-friendly. researchgate.netrsc.orgnih.gov The mechanism of platinum-catalyzed hydrosilylation, often described by the Chalk-Harrod mechanism, involves oxidative addition of the silane to the platinum center, followed by insertion of the alkyne and subsequent reductive elimination. mdpi.com

The resulting vinyl silanes can be further functionalized, for example, through a Denmark-Hiyama coupling, expanding the synthetic utility of this method. researchgate.netrsc.orgnih.gov The development of heterogeneous single-atom platinum catalysts on supports like alumina (B75360) nanorods also shows promise for industrial applications, offering high activity and selectivity for hydrosilylation reactions. nih.gov

Enzyme-Mediated Bioreduction Approaches in Related Systems

Enzyme-mediated bioreduction has emerged as a powerful and environmentally benign strategy for the synthesis of chiral alcohols, including fluorinated analogues. researchgate.netnih.govacs.org This approach utilizes enzymes, primarily alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), to catalyze the asymmetric reduction of prochiral ketones to their corresponding enantiomerically pure alcohols. researchgate.netnih.govacs.org

These biocatalytic transformations offer several advantages over traditional chemical methods, including high stereoselectivity, mild reaction conditions (typically in aqueous media at or near room temperature), and the avoidance of heavy metal catalysts. researchgate.netresearchgate.net

For the synthesis of chiral fluorinated alcohols, various microorganisms and isolated enzymes have been successfully employed. For example, endophytic fungi and yeast strains such as Aspergillus terreus and Rhizopus oryzae have been shown to effectively reduce fluorinated acetophenone (B1666503) derivatives to the corresponding chiral 1-arylethanols with high conversions and enantioselectivities. researchgate.neticm.edu.pl The use of co-solvents like glycerol (B35011) can further enhance the enzymatic activity and stereoselectivity of these whole-cell bioreductions. researchgate.net

Recombinant E. coli expressing specific ADHs or KREDs are also widely used. researchgate.netnih.gov These systems often incorporate a cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), to continuously supply the necessary NADPH or NADH for the reduction reaction. nih.govnih.gov This approach has been successfully applied to the synthesis of both (R)- and (S)-configured fluorinated alcohols with excellent enantiomeric excess (>99% ee). researchgate.net

The substrate scope of these enzymatic reductions is broad, encompassing a variety of fluorinated ketones. researchgate.neticm.edu.pl Furthermore, chemoenzymatic cascade reactions, combining chemical steps with biocatalytic reductions, have been developed for the efficient synthesis of complex chiral fluorinated molecules like α-mono- and difluoromethyl amines. acs.org

While direct enzymatic reduction of a ketone precursor to this compound is not explicitly detailed in the provided context, the principles of enzyme-mediated bioreduction of structurally similar fluorinated ketones strongly suggest its feasibility. The selection of an appropriate ketoreductase with the desired stereopreference would be key to achieving the synthesis of a specific enantiomer of the target alcohol.

Regio- and Stereochemical Control in Synthesis

Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) and the position of functional groups (regiochemistry) is paramount in modern organic synthesis, particularly for biologically active molecules like fluorinated alcohols.

Enantioselective Methodologies for Chiral Fluorinated Alcohols

The synthesis of single-enantiomer chiral fluorinated alcohols is of significant interest due to the often differing biological activities of enantiomers. Several powerful enantioselective methodologies have been developed to address this challenge.

Iridium-Catalyzed Asymmetric Hydrogenation: As previously discussed, this method stands out for its efficiency in producing chiral 1,2-fluorohydrins from fluorinated allylic alcohols. semanticscholar.orgrsc.orgrsc.org The use of chiral N,P-ligated iridium catalysts is central to achieving high enantioselectivity. semanticscholar.orgrsc.orgrsc.org The choice of ligand and reaction conditions allows for the selective synthesis of either the (R) or (S) enantiomer of the product alcohol. semanticscholar.orgrsc.orgrsc.org For example, the hydrogenation of (Z)-2-fluoro-3-arylprop-2-en-1-ols can yield the corresponding chiral alcohols with enantiomeric excesses typically exceeding 90%. semanticscholar.orgnih.govrsc.org

Enzyme-Mediated Bioreduction: Biocatalysis offers an excellent alternative for producing enantiopure fluorinated alcohols. researchgate.net Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are highly stereoselective enzymes that can reduce prochiral fluorinated ketones to a single enantiomer of the corresponding alcohol. researchgate.net By selecting an enzyme with the appropriate "anti-Prelog" or "Prelog" stereopreference, either the (R)- or (S)-alcohol can be obtained. researchgate.net This method has been used to synthesize a variety of chiral fluorohydrins with enantiomeric excesses often greater than 99%. researchgate.net

Other Enantioselective Approaches:

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used to catalyze enantioselective reactions. For example, the proline-catalyzed cross-Mannich reaction of fluorinated aldimines with aldehydes, followed by reduction, can produce chiral γ-fluorinated β-amino alcohols with high diastereo- and enantioselectivity. acs.org

Chiral Auxiliaries: While catalytic methods are often preferred, the use of chiral auxiliaries remains a viable strategy. This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. Both enzymatic and chemical catalysts can be employed for the kinetic resolution of racemic fluorinated alcohols or their precursors. nih.gov

The choice of methodology depends on factors such as the specific structure of the target molecule, the desired enantiomer, and the availability of catalysts and starting materials.

Advanced Spectroscopic Characterization and Structural Delineation of 2 3 Fluorophenyl Prop 2 En 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 2-(3-fluorophenyl)prop-2-en-1-ol provides detailed insights into the arrangement of its hydrogen atoms. The aromatic protons on the fluorophenyl ring typically appear as a complex multiplet in the downfield region, a result of intricate spin-spin coupling interactions. The vinylic protons, directly attached to the double bond, are also readily identifiable by their characteristic chemical shifts and coupling constants. The allylic alcohol protons, specifically those of the CH₂OH group, and the hydroxyl proton itself, exhibit distinct signals that are crucial for confirming the compound's structure.

Detailed spectral assignments are essential for a complete understanding:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.02 (tdd, J = 8.3, 2.6, 1.0 Hz) | Triplet of Doublet of Doublets | |

| Vinylic-H | |||

| Allylic-CH₂ | 3.64 (dd, J = 11.3, 7.3 Hz), 3.71 (dd, J = 11.6, 6.0 Hz) | Doublet of Doublets | |

| Hydroxyl-OH | 1.81 (dd, J = 7.3, 5.8 Hz) | Doublet of Doublets |

This table is based on data for a structurally related compound, 2-azido-2-(3-fluorophenyl)propan-1-ol, and serves as an illustrative example. rsc.org

Carbon-13 (¹³C) NMR Characterization

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum will show distinct signals for the aromatic carbons, the vinylic carbons of the propene unit, and the carbon of the hydroxymethyl group. The carbon atom directly bonded to the fluorine will exhibit a characteristic splitting pattern due to C-F coupling, providing definitive evidence for the fluorine's position on the phenyl ring.

Illustrative ¹³C NMR data for related fluorinated compounds:

| Compound | Carbon | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |

| 2-(2-Fluorophenyl)oxirane | Aromatic C-F | 161.6 | d, ¹JCF = 246 |

| Aromatic C | 129.4 | d, ³JCF = 8.2 | |

| Aromatic C | 125.9 | d, ³JCF = 3.8 | |

| Aromatic C | 124.9 | d, ²JCF = 12.7 | |

| Aromatic C | 124.3 | d, ⁴JCF = 3.6 | |

| Aromatic C | 115.2 | d, ²JCF = 20.9 | |

| Oxirane CH | 50.5 | ||

| Oxirane CH₂ | 47.0 | d, ³JCF = 6.3 | |

| 1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one |

The data presented is for related compounds and is intended to be illustrative. rsc.orgresearchgate.net

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom within the molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, and its chemical shift is indicative of the electronic environment of the fluorine atom on the phenyl ring. The coupling of the fluorine atom to adjacent protons can also be observed, further confirming the substitution pattern. For instance, in a related compound, 2-(3-fluorophenyl)-2-methyloxirane, the ¹⁹F NMR spectrum shows a multiplet at δ -111.4 ppm. rsc.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity between adjacent protons, for example, between the vinylic protons and the allylic CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of the molecule's functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups.

O-H Stretch: A broad and strong absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group's stretching vibration, often broadened due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations usually appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ group are found just below 3000 cm⁻¹.

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the propene chain and the aromatic ring typically appear in the 1650-1450 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the alcohol is expected in the 1260-1000 cm⁻¹ range.

C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption band in the fingerprint region, typically between 1350 and 1100 cm⁻¹.

Characteristic FT-IR absorption bands for a related chalcone (B49325), 1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, provide a reference for expected vibrational modes. researchgate.net

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H | Aromatic Stretching | |

| C=O | Stretching | |

| C=C | Olefinic Stretching | |

| C-O-C | Asymmetric Stretching | |

| C-F | Stretching |

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy, a technique sensitive to the vibrational modes of a molecule, offers a detailed fingerprint of this compound. The assignment of specific Raman bands to corresponding molecular vibrations provides a deeper understanding of its structural characteristics.

Key vibrational modes for related chalcone structures have been identified using this technique. For instance, the carbonyl (C=O) absorption band is typically observed in the range of 1650-1700 cm⁻¹, while the carbon-carbon double bond (C=C) vibration appears around 1600 cm⁻¹. sapub.org Aromatic ring vibrations are found in the 1450-1500 cm⁻¹ region, and the characteristic carbon-fluorine (C-F) bond vibrations are located between 1230-1300 cm⁻¹. sapub.orgresearchgate.net Theoretical calculations using Density Functional Theory (DFT) can further aid in the precise assignment of these vibrational modes. researchgate.netresearchgate.netresearchgate.net

Table 1: Characteristic Raman Bands for Related Structures

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Carbonyl (C=O) | 1650-1700 |

| Alkene (C=C) | ~1600 |

| Aromatic Ring | 1450-1500 |

Mass Spectrometric Techniques for Precise Mass and Fragmentation Analysis

Mass spectrometry is indispensable for determining the precise molecular weight and elucidating the fragmentation pathways of this compound.

Electron Ionization (EI) mass spectrometry involves bombarding the sample with a high-energy electron beam, leading to ionization and extensive fragmentation. msu.edu The resulting mass spectrum provides a unique fragmentation pattern that is valuable for structural identification. nih.gov For aromatic compounds, fragmentation often involves the loss of substituents from the phenyl ring. nih.gov In the case of halogenated compounds, the loss of the halogen atom can be a significant fragmentation pathway. nih.gov For instance, the analysis of ethyl 3-(2-chlorophenyl)-propenoate showed a distinct loss of the ortho chlorine. nih.gov However, the stronger C-F bond may result in different fragmentation patterns compared to chloro or bromo analogs. nih.gov The fragmentation of the propenol side chain can also lead to characteristic ions, such as the stable allyl cation (m/z=41). msu.edu

Table 2: Potential EI-MS Fragmentation Ions

| Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M]+ | 152 | Molecular Ion |

| [M-H]+ | 151 | Loss of a hydrogen atom |

| [M-OH]+ | 135 | Loss of the hydroxyl group |

| [M-H₂O]+ | 134 | Loss of a water molecule |

| [C₇H₆F]+ | 109 | Fluorophenyl-containing fragment |

Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation and a prominent molecular ion peak, often as [M+H]⁺ or [M-H]⁻. chemrxiv.orgrsc.org High-Resolution Mass Spectrometry (HRMS) coupled with ESI provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. chemrxiv.orgnih.govrsc.org For this compound, HRMS can confirm its molecular formula of C₉H₉FO. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. scispace.com

Electronic Absorption Spectroscopy (e.g., UV-Vis) for Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. researchgate.net The chromophores in this compound, namely the fluorophenyl group and the conjugated propenol system, give rise to characteristic absorption bands. The position and intensity of these bands are influenced by the electronic nature of the substituents and the extent of conjugation. hud.ac.ukmaterialsciencejournal.org For similar chalcone-type molecules, absorption maxima (λmax) are often observed in the UV region. researchgate.netresearchgate.net The introduction of a fluorine atom can cause a shift in the absorption wavelength. researchgate.net Time-dependent density functional theory (TD-DFT) can be employed to theoretically calculate the electronic absorption spectra and aid in the interpretation of experimental results. researchgate.netmaterialsciencejournal.orgresearchgate.net

Solid-State Structural Determination via X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can elucidate bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. researchgate.netresearchgate.net For related chalcone derivatives, X-ray crystallography has been used to confirm the E conformation of the double bond and to determine the dihedral angles between the phenyl ring and the propenone moiety. researchgate.netnih.gov In the crystal packing of similar molecules, C-H···O and C-H···π hydrogen bonds are often observed, which stabilize the crystal lattice. researchgate.net

Chiroptical Characterization for Enantiomeric Purity Assessment (e.g., Optical Rotation)

If this compound is synthesized in an enantiomerically enriched or pure form, chiroptical techniques are essential for assessing its stereochemical purity. These methods measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. researchgate.net

Optical rotation, measured using a polarimeter, is a fundamental chiroptical property that can confirm the presence of a single enantiomer and its specific rotation value. acs.org More advanced techniques like Electronic Circular Dichroism (ECD) provide more detailed information about the stereochemistry of the molecule. researchgate.netunibo.it The ECD spectrum is highly sensitive to the molecule's conformation and absolute configuration. unibo.it Theoretical calculations of ECD spectra using methods like TD-DFT can be correlated with experimental data to assign the absolute configuration of the chiral centers. unibo.it

Computational and Theoretical Investigations into the Molecular Properties of 2 3 Fluorophenyl Prop 2 En 1 Ol

Quantum Chemical Modeling for Electronic Structure and Conformational Landscapes

Quantum chemical modeling serves as a powerful tool for understanding the fundamental properties of a molecule. Through these calculations, one can determine the most stable three-dimensional structure, electronic properties, and spectroscopic behavior of 2-(3-fluorophenyl)prop-2-en-1-ol.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to predict the geometric and electronic structure of molecules. For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation of the molecule. mdpi.com This process, known as geometry optimization, involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure (a minimum on the potential energy surface) is located.

The optimization would reveal key structural parameters, such as the planarity of the phenyl ring and the orientation of the allyl alcohol substituent relative to it. The presence of the fluorine atom on the phenyl ring and the hydroxyl group introduces the possibility of multiple stable conformers due to rotation around the C-C and C-O single bonds. DFT calculations would determine the relative energies of these conformers, identifying the most stable arrangement in the gaseous phase.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations (Note: The following values are illustrative, as specific published data is unavailable.)

| Parameter | Predicted Value | Description |

| C-C (Aryl-Vinyl) Bond Length | N/A - No published data | The distance between the fluorophenyl ring and the vinylic carbon. |

| C=C (Vinyl) Bond Length | N/A - No published data | The length of the double bond in the prop-2-en-1-ol moiety. |

| C-O Bond Length | N/A - No published data | The length of the bond between the carbon and oxygen of the alcohol. |

| O-H Bond Length | N/A - No published data | The length of the hydroxyl bond. |

| C-F Bond Length | N/A - No published data | The length of the bond between the aryl carbon and the fluorine atom. |

| Dihedral Angle (Ring-Vinyl) | N/A - No published data | The twist between the plane of the fluorophenyl ring and the vinyl group. |

| Total Energy (Hartree) | N/A - No published data | The calculated ground state energy of the optimized molecule. |

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net This calculation predicts the electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. The analysis would identify the primary electronic transitions, such as π→π* transitions within the aromatic ring and the vinyl group, and n→π* transitions involving the lone pairs of the oxygen atom. The results would include the wavelength of maximum absorption (λmax) and the oscillator strength, which relates to the intensity of the absorption peak. dergipark.org.tr These theoretical predictions are invaluable for interpreting experimental spectroscopic data. researchgate.net

Analysis of Intramolecular Interactions and Conformational Preferences

The three-dimensional shape and stability of this compound are governed by subtle intramolecular forces. The flexible allyl alcohol side chain can interact with the electron-rich phenyl ring, influencing the molecule's preferred conformation.

A key non-covalent interaction that would be investigated in this compound is the intramolecular hydrogen bond between the hydroxyl (OH) group and the π-electron system of the fluorophenyl ring. This type of interaction, known as an OH/π interaction, can significantly stabilize certain conformers. researchgate.net Computational studies on similar molecules, like 2-phenylethanol (B73330) derivatives, have shown that the OH group can orient itself towards the π cloud of the benzene (B151609) ring, leading to a red-shift in the OH stretching frequency in the infrared spectrum, which is a hallmark of such an interaction. researchgate.net The fluorine substituent, being electron-withdrawing, would modulate the electron density of the ring and thus the strength of this interaction compared to the non-substituted 2-phenylprop-2-en-1-ol.

Mapping of Molecular Electrostatic Potential (MEP) for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactivity of a molecule towards electrophilic and nucleophilic attack. bohrium.com The MEP surface is plotted over the molecule's electron density, with colors indicating different electrostatic potential values.

For this compound, the MEP map would likely show:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the oxygen atom of the hydroxyl group, the fluorine atom, and the π-system of the double bond and the aromatic ring.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive region would be located around the hydrogen atom of the hydroxyl group.

This analysis provides crucial insights into the molecule's chemical behavior and intermolecular interaction patterns. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity and electronic properties. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be distributed over the π-system of the phenyl ring and the C=C double bond.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO would likely be located over the same π-system, representing the anti-bonding orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. bohrium.com Conversely, a small gap suggests the molecule is more reactive. Calculations for related chalcone (B49325) molecules show how substituents on the phenyl ring can alter this energy gap and, consequently, the molecule's stability and electronic properties. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Note: The following values are illustrative, as specific published data is unavailable.)

| Property | Predicted Value | Significance |

| HOMO Energy (eV) | N/A - No published data | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (eV) | N/A - No published data | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | N/A - No published data | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding Character

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonds. researchgate.netfaccts.de This analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and the stabilizing effects of electron delocalization. nih.govwisc.edu By examining the interactions between filled (donor) and empty (acceptor) orbitals, one can elucidate the hyperconjugative and resonance effects that contribute to molecular stability. researchgate.netnih.gov

For this compound, NBO analysis is expected to reveal significant charge delocalization. The primary donor orbitals would include the lone pairs of the oxygen atom (n(O)), the π-bonds of the phenyl ring (π(C-C)), and the π-bond of the propene group (π(C=C)). The principal acceptor orbitals would be the antibonding orbitals (σ* and π*) associated with the phenyl and propenol moieties.

The interaction between a donor orbital (i) and an acceptor orbital (j) results in a stabilization energy, E(2), which can be calculated using second-order perturbation theory. nih.gov A larger E(2) value indicates a more significant interaction and greater charge delocalization. In the case of this compound, key charge transfer interactions are anticipated to be:

n(O) → π(C=C):* Delocalization of an oxygen lone pair into the antibonding π-orbital of the adjacent carbon-carbon double bond. This interaction is characteristic of allyl alcohols and contributes to the electronic stabilization of the molecule.

π(Phenyl) → π(C=C):* Resonance interaction between the aromatic ring and the vinyl group, indicating electronic communication between these two parts of the molecule.

n(O) → σ(C-H/C-C):* Hyperconjugative interactions involving the oxygen lone pairs and adjacent σ-antibonding orbitals.

π(C=C) → π(Phenyl):* Reciprocal charge transfer from the propenol group to the fluorophenyl ring.

The fluorine substituent on the phenyl ring, being highly electronegative, is expected to influence the charge distribution on the ring and, consequently, the nature and magnitude of these charge transfer interactions.

A representative table of the most significant theoretical donor-acceptor interactions and their stabilization energies, based on studies of analogous aryl allyl compounds, is presented below. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| n(O) | π(C=C) | ~ 5-10 | Lone Pair Delocalization |

| π(Phenyl) | π(C=C) | ~ 15-20 | Resonance |

| π(C=C) | π(Phenyl) | ~ 3-7 | Resonance |

| n(F) | π(Phenyl C-C) | ~ 2-5 | Lone Pair Delocalization |

| σ(C-H) | σ*(C-C) | ~ 1-3 | Hyperconjugation |

Note: These values are estimates based on computational studies of structurally similar molecules and serve to illustrate the expected interactions.

Theoretical Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties like vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govwisc.edu These theoretical predictions, when compared with experimental data, can aid in structural confirmation and the assignment of spectral bands. libretexts.org

Vibrational Frequencies: Theoretical calculations of the vibrational spectrum of this compound would yield a set of harmonic frequencies corresponding to its normal modes of vibration. researchgate.netnih.gov These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. libretexts.org The predicted spectrum would feature characteristic bands for the various functional groups present in the molecule.

A table of predicted key vibrational frequencies for this compound, based on DFT calculations of similar molecules, is provided below. acs.org

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) | Expected Intensity |

| O-H stretch | ~3600-3650 | Medium-Sharp |

| Aromatic C-H stretch | ~3050-3100 | Medium |

| Vinylic C-H stretch | ~3020-3080 | Medium |

| C=C stretch (alkene) | ~1640-1660 | Medium |

| C=C stretch (aromatic) | ~1580-1610, ~1450-1500 | Strong-Medium |

| C-O stretch | ~1020-1080 | Strong |

| C-F stretch | ~1100-1250 | Strong |

| O-H bend | ~1350-1420 | Medium |

| Aromatic C-H out-of-plane bend | ~750-900 | Strong |

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of computational chemistry. liverpool.ac.ukmdpi.com These calculations are sensitive to the electronic environment of each nucleus. For this compound, the predicted shifts would reflect the influence of the electronegative fluorine atom, the aromatic ring currents, and the electronic effects of the hydroxyl and vinyl groups. uni-muenchen.deorganicchemistrydata.org

Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound, estimated from computational data for analogous structures. libretexts.orgresearchgate.net

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (δ, ppm) |

| Ar-H | 6.9 - 7.4 |

| =CH₂ (vinylic) | 5.2 - 5.5 |

| -CH₂- (allylic) | 4.3 - 4.6 |

| -OH | 1.5 - 2.5 (variable) |

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-F (aromatic) | 161 - 164 (d, ¹JCF ≈ 245 Hz) |

| C=CH₂ (vinylic) | 140 - 145 |

| Ar-C (other) | 113 - 131 |

| =CH₂ (vinylic) | 112 - 116 |

| -CH₂- (allylic) | 63 - 67 |

Note: Predicted NMR shifts are relative to TMS. Coupling patterns and constants (e.g., J-coupling for fluorine) are also predictable but are simplified here for clarity.

Simulation of Condensed Phase Systems and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

To understand how molecules of this compound might interact with each other in a solid or liquid state, computational techniques like Hirshfeld surface analysis are employed. nih.govresearchgate.net This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules. acs.org By mapping properties like normalized contact distance (d_norm) onto this surface, one can visualize and quantify intermolecular interactions. rsc.org

For this compound, the most significant intermolecular interaction is expected to be hydrogen bonding involving the hydroxyl group (O-H···O). Additionally, the presence of the fluorine atom and the aromatic ring suggests the possibility of other non-covalent interactions, such as C-H···F, C-H···π, and π···π stacking interactions, which collectively govern the crystal packing. researchgate.netiosrjournals.org

Based on Hirshfeld analyses of similar fluorinated and hydroxyl-containing aromatic compounds, the following table summarizes the anticipated percentage contributions of various intermolecular contacts to the total Hirshfeld surface area of this compound. acs.orgiucr.org

| Intermolecular Contact | Expected Contribution (%) | Description |

| H···H | 35 - 45% | Non-specific van der Waals interactions |

| O···H / H···O | 20 - 30% | Represents strong O-H···O hydrogen bonding |

| C···H / H···C | 15 - 25% | Includes C-H···π interactions |

| F···H / H···F | 5 - 15% | Weak C-H···F hydrogen bonds |

| C···C | 3 - 7% | π-π stacking interactions |

| F···C / C···F | 1 - 4% | Interactions involving the fluorine atom and aromatic rings |

| O···C / C···O | < 3% | Minor contacts |

| F···F | < 2% | Weak halogen-halogen interactions |

The red spots on a d_norm mapped Hirshfeld surface would highlight the most significant interactions, which are predicted to be the O-H···O hydrogen bonds and potentially some of the closer C-H···F contacts. nih.gov These directed interactions would play a crucial role in determining the supramolecular architecture of the compound in the solid state.

Synthetic Utility and Transformative Potential of 2 3 Fluorophenyl Prop 2 En 1 Ol

Role as a Key Intermediate in Advanced Organic Synthesis

The bifunctional nature of 2-(3-fluorophenyl)prop-2-en-1-ol makes it an attractive building block for constructing sophisticated molecular frameworks. The allylic alcohol can be readily converted into other functional groups, while the fluorophenyl ring provides a site for further aromatic substitution or cross-coupling reactions.

As a synthetic intermediate, this compound provides access to a variety of more complex fluorinated structures. The hydroxyl group can be transformed into a leaving group (such as an acetate (B1210297) or carbonate), enabling its participation in transition-metal-catalyzed reactions. For instance, palladium-catalyzed allylic substitution reactions allow for the introduction of a wide range of carbon and heteroatom nucleophiles. nih.govnih.govorganic-chemistry.org This strategy opens pathways to intricate molecular scaffolds that incorporate the unique properties of the 3-fluorophenyl group.

Table 1: Potential Cross-Coupling Reactions

| Reaction Type | Nucleophile/Reagent | Catalyst System (Typical) | Potential Product Type |

|---|---|---|---|

| Allylic Alkylation | Malonates, amines, etc. | Pd(dba)₂, PPh₃ | α-Substituted fluorinated compounds |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids | Pd(OAc)₂, Phosphine (B1218219) ligand | 1,1-Diaryl-2-propenes |

The prochiral nature of this compound makes it an excellent starting material for the synthesis of enantiomerically enriched fluorinated building blocks (synthons). Asymmetric transformations targeting the double bond or the allylic system can establish key stereocenters with high fidelity.

A primary example is the Sharpless Asymmetric Epoxidation, a renowned method for converting allylic alcohols into chiral 2,3-epoxyalcohols with high enantioselectivity. wikipedia.orgscience.gov Applying this reaction to this compound would yield a valuable chiral epoxide. This epoxide is a versatile intermediate that can be opened by various nucleophiles to produce a range of chiral diols and amino alcohols, crucial components in pharmaceutical synthesis.

Another powerful technique is the asymmetric hydrogenation of the alkene. Using a chiral rhodium or ruthenium catalyst, the double bond can be reduced to create a chiral center at the C2 position, leading to optically active 2-(3-fluorophenyl)propan-1-ol. ciac.jl.cn

Derivatization Strategies and Post-Synthetic Functionalization

The dual functionality of this compound allows for a wide array of derivatization strategies, enabling chemists to fine-tune the molecule's structure and properties through selective transformations.

Beyond creating initial chiral synthons, stereoselective reactions can be used to elaborate the molecule into a variety of complex products. The Sharpless epoxidation is a cornerstone of this approach, providing access to enantiopure epoxides. wikipedia.orglibretexts.org The choice of the chiral tartrate ligand (L-(+)-DET or D-(-)-DET) dictates which enantiomer of the product is formed, offering precise control over the stereochemical outcome.

Table 2: Stereoselective Transformations

| Reaction | Catalyst/Reagents | Product | Stereochemical Outcome |

|---|---|---|---|

| Sharpless Epoxidation | Ti(OⁱPr)₄, L-(+)-DET, t-BuOOH | (R)-2-((3-fluorophenyl)oxiran-2-yl)methanol | Enantiomerically enriched epoxide |

| Sharpless Epoxidation | Ti(OⁱPr)₄, D-(-)-DET, t-BuOOH | (S)-2-((3-fluorophenyl)oxiran-2-yl)methanol | Enantiomerically enriched epoxide |

The presence of both a double bond and an alcohol group necessitates the use of chemoselective reagents to target one group without affecting the other.

Oxidation: The selective oxidation of the primary allylic alcohol to an aldehyde can be achieved using manganese dioxide (MnO₂). researchgate.net This reagent is well-known for its ability to oxidize allylic and benzylic alcohols without affecting carbon-carbon double bonds, which would convert this compound into 2-(3-fluorophenyl)propenal.

Reduction: Conversely, the olefinic bond can be selectively reduced while preserving the hydroxyl group. Catalytic hydrogenation using palladium on carbon (Pd/C) under controlled conditions (e.g., atmospheric pressure of H₂) typically favors the reduction of the double bond, yielding 2-(3-fluorophenyl)propan-1-ol. rsc.org This selective reduction is valuable for creating saturated chiral or achiral alcohols.

A significant transformation is the introduction of additional fluorine-containing groups, most notably the trifluoromethyl (CF₃) group, which can dramatically alter a molecule's properties.

One powerful method is the direct dehydroxylative trifluoromethylation of the allylic alcohol. rsc.org Using a copper catalyst and a suitable trifluoromethylating reagent, such as phenyl bromodifluoroacetate, the hydroxyl group can be directly replaced by a CF₃ group. rsc.orgresearchgate.net This one-step process provides a streamlined route to allylic trifluoromethyl compounds. organic-chemistry.org

Alternatively, oxytrifluoromethylation reactions can functionalize the double bond. Reagents like the Togni reagent, often in the presence of a copper or iron catalyst, can add a trifluoromethyl group and an oxygen-containing functional group across the alkene, creating highly functionalized fluorinated products. organic-chemistry.orgconicet.gov.ar

Table 3: Fluorination and Functionalization Reactions

| Reaction Type | Reagents | Catalyst | Potential Product |

|---|---|---|---|

| Deoxytrifluoromethylation | Phenyl bromodifluoroacetate | CuI/DMEDA | 1-fluoro-3-(2-(trifluoromethyl)prop-1-en-1-yl)benzene |

Development of Target-Oriented Synthetic Sequences

The strategic placement of both a reactive allylic alcohol and a fluorinated aromatic ring makes this compound a versatile building block for target-oriented synthesis. Its utility lies in the ability to undergo a wide array of chemical transformations, allowing for the construction of complex molecular architectures, including chiral molecules and heterocyclic systems. The development of synthetic sequences using this compound often involves leveraging the distinct reactivity of the alkene and alcohol functionalities.

Key transformations of the allylic alcohol moiety serve as the foundation for its synthetic applications. These include asymmetric hydrogenation, dihydroxylation, and various substitution reactions. Such reactions are often highly selective, providing a reliable route to functionalized intermediates.

For instance, the asymmetric hydrogenation of fluorinated allylic alcohols is a powerful method for producing chiral 1,2-fluorohydrins. rsc.org These structures are valuable intermediates in medicinal chemistry. The use of iridium complexes as catalysts has proven effective for this transformation, affording high yields and excellent enantioselectivity under mild conditions. rsc.org

Another important transformation is the Sharpless asymmetric dihydroxylation, which converts the alkene into a diol with controlled stereochemistry. This reaction has been applied to structurally similar allylic alcohols, such as (E)-3-(2-Fluorophenyl)prop-2-en-1-ol, to synthesize triol derivatives that serve as mimics for natural products like Zampanolide. mdpi.com This highlights a pathway where the core structure of a fluorophenyl propenol is elaborated into a biologically relevant target.

The allylic alcohol can also undergo direct substitution reactions. acs.org The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a promoter enables the substitution of the hydroxyl group with various nitrogen, silyl, and carbon nucleophiles under metal-free conditions. acs.org This provides a straightforward method for introducing further diversity into molecules derived from this compound.

The following tables summarize key research findings for transformations relevant to the target-oriented synthesis starting from fluorinated allylic alcohols.

Table 1: Asymmetric Hydrogenation of a Fluorinated Allylic Alcohol This table showcases a representative transformation applicable to this compound, based on documented results for similar substrates.

| Substrate Analogue | Catalyst System | Conditions | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Fluorinated Allylic Alcohol | Iridium-Azabicyclo Thiazole-Phosphine Complex | H₂, Ambient Temp. | Chiral 1,2-Fluorohydrin | Excellent | High | rsc.org |

Table 2: Asymmetric Dihydroxylation of a Fluorophenyl-Substituted Allylic Alcohol This table details the synthesis of a key intermediate for natural product mimics, demonstrating a potential synthetic route for derivatives of this compound.

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| (E)-3-(2-Fluorophenyl)prop-2-en-1-ol | AD-mix-α, Methanesulfonamide | tert-Butyl alcohol, Water | (1R,2R)-1-(2-Fluorophenyl)propane-1,2,3-triol | - | mdpi.com |

| (E)-3-(2-Fluorophenyl)prop-2-en-1-ol | AD-mix-β, Methanesulfonamide | tert-Butyl alcohol, Water | (1S,2S)-1-(2-Fluorophenyl)propane-1,2,3-triol | 68 | mdpi.com |

Furthermore, the core structure of fluorophenyl propenol is analogous to that of fluorinated chalcones, which are widely used in the synthesis of heterocyclic compounds. For example, derivatives of (2E)-3-(aryl)-1-(fluorophenyl)prop-2-en-1-one have been used to synthesize complex molecules like 1,2-diazepines. derpharmachemica.com This suggests that this compound, through oxidation to the corresponding enone, can serve as a precursor to a variety of heterocyclic systems of potential pharmaceutical interest.

Q & A

Basic: What are the recommended synthetic routes for 2-(3-Fluorophenyl)prop-2-en-1-ol, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via the method described by Gouverneur and Brown, which involves diazotization of cyclopentanedione derivatives followed by coupling with fluorophenyl precursors . Optimization includes controlling temperature (0–5°C for diazotization) and using anhydrous solvents (e.g., THF or DCM) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%) and purity (>95%). Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc).

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : Use 1H and 13C NMR in deuterated solvents (e.g., CDCl3) to confirm regiochemistry. The allylic alcohol proton typically appears at δ 4.2–4.5 ppm, while fluorophenyl protons show splitting patterns due to 19F coupling .

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve geometric isomerism (E/Z configuration) and hydrogen-bonding networks. For example, the hydroxyl group forms O–H···π interactions with the fluorophenyl ring .

Advanced: How can density-functional theory (DFT) models predict the electronic properties of this compound?

Answer:

Use the Colle-Salvetti correlation-energy formula (modified Lee-Yang-Parr functional) to calculate electron density distribution, HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic sites . Basis sets like 6-31G(d,p) are suitable for geometry optimization. Compare results with experimental UV-Vis spectra (λmax ~260 nm) to validate computational accuracy.

Advanced: What strategies resolve contradictions between experimental and computational data for this compound?

Answer:

- Crystallographic Refinement : Use SHELXD for phase problem resolution and SHELXE for electron density maps to correct bond-length discrepancies .

- Solvent Effects in DFT : Include polarizable continuum models (PCM) to account for solvent polarity in reactivity predictions .

- Statistical Validation : Apply R-factor analysis (e.g., R1 < 0.05) to ensure structural models match experimental diffraction data .

Basic: How do substituents influence the stability of this compound under varying pH and temperature?

Answer:

The electron-withdrawing fluorine atom stabilizes the molecule against oxidation but increases acidity (pKa ~10–12). Conduct accelerated stability studies:

- pH Stability : Use buffered solutions (pH 2–12) and monitor degradation via HPLC. Degradation peaks appear at pH < 3 due to hydroxyl protonation.

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>150°C) .

Advanced: How can QSAR models predict the biological activity of derivatives of this compound?

Answer:

Develop 3D-QSAR models using CoMFA or CoMSIA. Descriptors include:

- Electrostatic Potential : Fluorine’s σ-hole interactions with biological targets.

- Lipophilicity (logP) : Optimize via substituent variation (e.g., methyl or methoxy groups) .

Validate models with IC50 data from enzyme inhibition assays (e.g., kinase or protease targets).

Basic: What experimental methods confirm geometric isomerism in this compound?

Answer:

- NOESY NMR : Detect spatial proximity between the hydroxyl proton and fluorophenyl ring to distinguish E/Z isomers.

- IR Spectroscopy : Compare O–H stretching frequencies (E-isomer: ~3350 cm⁻¹; Z-isomer: ~3450 cm⁻¹) .

Advanced: How do computational and experimental data align in predicting solubility and reactivity?

Answer:

- Solubility : Use Hansen solubility parameters (δD, δP, δH) from COSMO-RS simulations. Validate with shake-flask experiments in solvents like ethanol (solubility ~50 mg/mL) .

- Reactivity : Compare DFT-calculated activation energies with kinetic data from stopped-flow spectroscopy for electrophilic substitution reactions .

Advanced: What role does fluorine play in modulating the compound’s intermolecular interactions?

Answer:

Fluorine’s high electronegativity enhances dipole-dipole interactions and forms weak C–F···H–O hydrogen bonds. These interactions influence crystal packing (e.g., herringbone patterns in X-ray structures) and solubility in polar aprotic solvents .

Basic: How can researchers mitigate challenges in reproducing synthetic protocols for this compound?

Answer:

- Standardize Reagents : Use freshly distilled THF and anhydrous Na2SO4 for drying.

- Control Oxygen Exposure : Conduct reactions under nitrogen/argon to prevent oxidation of the allylic alcohol.

- Cross-Validate Data : Compare NMR and HPLC results with published spectra in databases like PubChem (CID: 123115) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.